molecular formula C12H19NO3S B344961 N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide CAS No. 870540-53-7

N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B344961
CAS No.: 870540-53-7
M. Wt: 257.35g/mol
InChI Key: JKPWTGGFXCWPKQ-UHFFFAOYSA-N
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Description

N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide is a chemical compound with a complex structure that includes a sulfonamide group attached to a benzene ring, which is further substituted with methoxy and methyl groups.

Preparation Methods

The synthesis of N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide typically involves several steps. One common method includes the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with N-butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The methoxy and methyl groups can affect the compound’s hydrophobicity and binding affinity to various targets .

Comparison with Similar Compounds

N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide can be compared with other sulfonamide compounds such as:

  • N-ethyl-2-methoxy-5-methylbenzenesulfonamide
  • N-propyl-2-methoxy-5-methylbenzenesulfonamide
  • N-butan-2-yl-2-ethoxy-5-methylbenzenesulfonamide

These compounds share similar structures but differ in the alkyl or alkoxy groups attached to the benzene ring. The unique combination of substituents in this compound gives it distinct chemical and biological properties .

Properties

IUPAC Name

N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-5-10(3)13-17(14,15)12-8-9(2)6-7-11(12)16-4/h6-8,10,13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPWTGGFXCWPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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